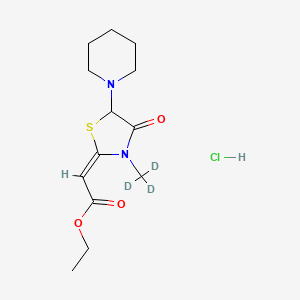
Etozolin-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etozolin-d3 (hydrochloride) is a deuterium-labeled compound with the molecular formula C13H18D3ClN2O3S and a molecular weight of 323.85 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etozolin-d3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of etozolin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Etozolin-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is designed to meet the stringent requirements of research applications, ensuring that the compound is free from contaminants and impurities .
Chemical Reactions Analysis
Types of Reactions
Etozolin-d3 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Etozolin-d3 (hydrochloride) can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of a wide range of substituted derivatives .
Scientific Research Applications
Etozolin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Etozolin-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the kinetics and dynamics of chemical and biological processes. The incorporation of deuterium atoms can affect the rate of chemical reactions and the stability of molecular structures, providing valuable insights into the underlying mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Etozolin-d3 (hydrochloride) include other deuterium-labeled compounds such as:
- Deuterated water (D2O)
- Deuterated chloroform (CDCl3)
- Deuterated methanol (CD3OD)
Uniqueness
Etozolin-d3 (hydrochloride) is unique due to its specific molecular structure and the incorporation of deuterium atoms. This makes it particularly valuable for studies that require precise tracking of molecular interactions and pathways. Its unique properties allow for detailed investigations that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C13H21ClN2O3S |
|---|---|
Molecular Weight |
323.85 g/mol |
IUPAC Name |
ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |
InChI Key |
AOHAFCXGDWOODX-VYMLLKNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
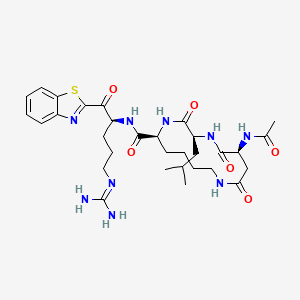
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)

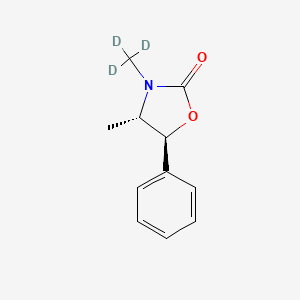




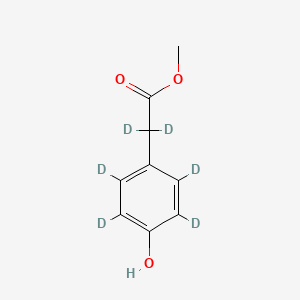
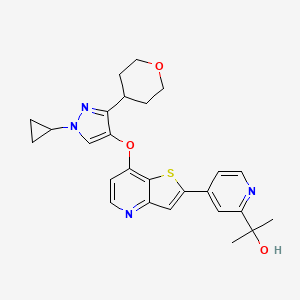
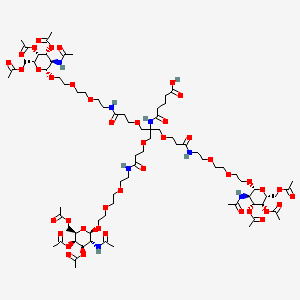

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
